[Difluoro(pentafluorophenyl)methoxy](difluoro)acetyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro(pentafluorophenyl)methoxyacetyl fluoride is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of Difluoro(pentafluorophenyl)methoxyacetyl fluoride typically involves multiple steps, including the introduction of fluorine atoms and the formation of the acetyl fluoride group. Common synthetic routes may involve the use of fluorinating agents such as xenon difluoride (XeF2) or sulfur tetrafluoride (SF4) under controlled conditions. Industrial production methods may employ continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Difluoro(pentafluorophenyl)methoxyacetyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Difluoro(pentafluorophenyl)methoxyacetyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into target molecules, enhancing their stability and reactivity.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, which exhibit high resistance to chemicals and heat.
Wirkmechanismus
The mechanism of action of Difluoro(pentafluorophenyl)methoxyacetyl fluoride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and dipole-dipole interactions, affecting the compound’s reactivity and stability. The pathways involved may include the inhibition of specific enzymes or the modulation of receptor activity, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Difluoro(pentafluorophenyl)methoxyacetyl fluoride can be compared with other fluorinated compounds such as methoxyflurane and various fluorinated heterocycles. While methoxyflurane is primarily used as an inhaled anesthetic, Difluoro(pentafluorophenyl)methoxyacetyl fluoride is more versatile in its applications across different scientific fields. The presence of multiple fluorine atoms in its structure also distinguishes it from other fluorinated compounds, providing unique chemical properties and reactivity.
Similar compounds include:
Methoxyflurane: An inhaled anesthetic with a simpler fluorinated structure.
Fluorinated heterocycles: Compounds containing fluorine atoms within a heterocyclic ring, used in pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
194983-26-1 |
---|---|
Molekularformel |
C9F10O2 |
Molekulargewicht |
330.08 g/mol |
IUPAC-Name |
2-[difluoro-(2,3,4,5,6-pentafluorophenyl)methoxy]-2,2-difluoroacetyl fluoride |
InChI |
InChI=1S/C9F10O2/c10-2-1(3(11)5(13)6(14)4(2)12)8(16,17)21-9(18,19)7(15)20 |
InChI-Schlüssel |
SQRQKMYVJKMQPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(OC(C(=O)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.